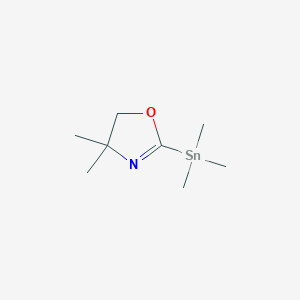
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-: is a heterocyclic amine that belongs to the imidazoquinoline family. This compound is characterized by the presence of an imidazo ring fused to a quinoline structure, with methyl groups at positions 3 and 8, and an amino group at position 2. It is known for its mutagenic properties and has been found in cooked foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in medicinal chemistry .
Biology: This compound has been studied for its mutagenic properties. It is used in research to understand the mechanisms of mutagenesis and the formation of DNA adducts .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The mutagenic properties also make it a useful tool in cancer research .
Industry: In the industry, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- involves its interaction with DNA. It induces the formation of single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts, causing mutations and potentially leading to carcinogenesis .
Comparison with Similar Compounds
2-Amino-3-methylimidazo(4,5-f)quinoline: Another mutagenic heterocyclic amine found in cooked foods and tobacco smoke.
2-Amino-3,4-dimethylimidazo(4,5-f)quinoline: Known for its mutagenic properties and found in cooked foods.
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Similar structure with different substitution pattern.
Uniqueness: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 8, along with the amino group at position 2, distinguishes it from other similar compounds and contributes to its specific mutagenic and carcinogenic properties .
Properties
CAS No. |
109621-27-4 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C12H12N4/c1-7-5-8-9(14-6-7)3-4-10-11(8)15-12(13)16(10)2/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
CFEPPLAUXZCOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2N=C(N3C)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)




![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)



![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)


